(2Z)-2-[(dimethylamino)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzofuran family, which is characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzofuran derivative with a dimethylamino compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuranone derivatives, while reduction may produce benzofuran alcohols .
Scientific Research Applications
2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino group and the hydroxyl group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino Ketones: These compounds share the dimethylamino group and exhibit similar reactivity.
Benzofuran Derivatives: Compounds with a benzofuran core structure but different substituents.
Uniqueness
2-[(Z)-1-(DIMETHYLAMINO)METHYLIDENE]-6-HYDROXY-1-BENZOFURAN-3-ONE is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C11H11NO3/c1-12(2)6-10-11(14)8-4-3-7(13)5-9(8)15-10/h3-6,13H,1-2H3/b10-6- |
InChI Key |
CFVHCQSRXXCZPD-POHAHGRESA-N |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)C2=C(O1)C=C(C=C2)O |
Canonical SMILES |
CN(C)C=C1C(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
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